molecular formula C9H8BrCl2NO B12622657 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide CAS No. 918408-70-5

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide

Cat. No.: B12622657
CAS No.: 918408-70-5
M. Wt: 296.97 g/mol
InChI Key: UJVDDIOFROUWSR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an acetamide structure. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the bromination of N-(2,6-dichloro-3-methylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to the specific positioning of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

918408-70-5

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H8BrCl2NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14)

InChI Key

UJVDDIOFROUWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)CBr)Cl

Origin of Product

United States

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